Levocloperastine fendizoate

Content Navigation

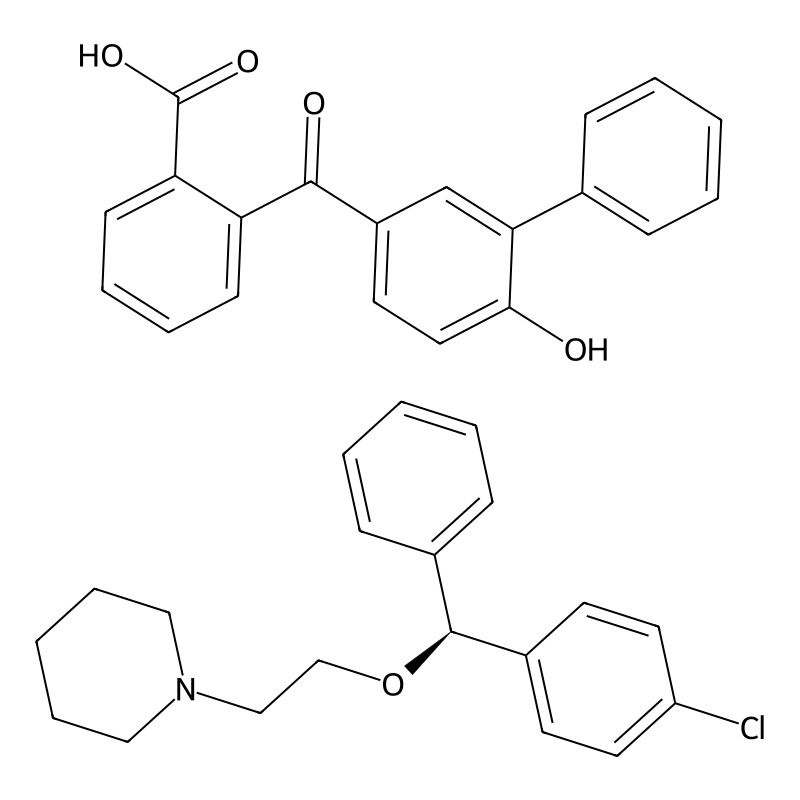

Levocloperastine fendizoate is the non-sedating, levorotatory antitussive intermediate with water-insoluble fendizoate salt for taste-masked oral suspensions. Key advantages: • Rapid relief (cough improvement ≤2 days) via dual central/peripheral action. • Superior CNS safety profile vs racemic DL-cloperastine, enabling daytime formulations. • Optimized for pediatric/geriatric liquid dosage forms. Globally available, consistent quality.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

Levocloperastine is the levorotatory isomer of cloperastine, a non-opioid, non-narcotic antitussive agent. It exhibits a dual mechanism of action, acting centrally on the bulbar cough center and peripherally on receptors in the tracheobronchial tree. The fendizoate salt form is specifically utilized to create a water-insoluble compound, a critical property for developing stable and palatable oral suspensions. This positions Levocloperastine fendizoate as a key intermediate for pharmaceutical formulations where taste-masking and suitability for liquid dosage forms are primary procurement drivers.

Research Fit

References

- [1] Aliprandi, P., et al. "Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents." Drugs under experimental and clinical research 28.2-3 (2002): 99-106.

- [2] Catania, M. A., & Cuzzocrea, S. "Pharmacological and clinical overview of cloperastine in treatment of cough." Therapeutics and clinical risk management 7 (2011): 83.

- [3] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." EP3644968B1, Google Patents, 2022.

- [4] Therapeutic Use of Levocloperastine as an Antitussive Agent: An Overview of Preclinical Data and Clinical Trials in Adults and Children. Drugs 62, 463–473 (2002).

- [5] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." WO2019004953A1, Google Patents, 2019.

- [6] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." EP3644968A1, Google Patents, 2020.

- [7] Aliprandi, P., et al. "Therapeutic Use of Levocloperastine as an Antitussive Agent." Medscape, 2002.

- [8] Aliprandi, P., et al. "Levocloperastine in the treatment of chronic nonproductive - cough: comparative efficacy versus standard antitussive agents." Aesculapius Farmaceutici Srl.

- [9] LEVOCLOPERASTINE FENDIZOATE SUSPENSION HAVING ENHANCED DISSOLUTION AND RESUSPENDABILITY. European Patent Office - EP 3644968 B1.

- [10] Dicpinigaitis, P. V., & Morice, A. H. (2022). Levocloperastine: A Review on pharmacodynamics, clinical efficacy, tolerability and safety in the treatment of chronic cough. Expert Opinion on Drug Safety, 21(5), 585-590.

Substituting Levocloperastine fendizoate with its racemic form, DL-cloperastine, introduces the dextrorotatory isomer, which contributes to central nervous system side effects like sedation without enhancing antitussive efficacy. Furthermore, replacing the fendizoate salt with a more soluble alternative, such as hydrochloride, fundamentally alters the compound's physicochemical properties. This change negates the formulation benefits of low water solubility (<0.1 mg/mL), which is critical for creating stable, taste-masked oral suspensions suitable for pediatric and geriatric use. Any such substitution would necessitate a complete reformulation and re-evaluation of the final drug product's stability, bioavailability, and patient compliance profile.

Substitution Risk

References

- [1] Aliprandi, P., et al. "Therapeutic Use of Levocloperastine as an Antitussive Agent." Medscape, 2002.

- [2] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." EP3644968A1, Google Patents, 2020.

- [3] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." WO2019004953A1, Google Patents, 2019.

Engineered Low Solubility for Oral Suspensions

Levocloperastine fendizoate is classified as water-insoluble, with a measured solubility of less than 0.1 mg/mL. This property is a deliberate formulation choice, contrasting sharply with highly soluble salts like hydrochloride. This low solubility is essential for developing palatable oral liquid dosage forms, as it minimizes the amount of dissolved active ingredient that can interact with taste receptors, a key requirement for pediatric formulations.

| Evidence Dimension | Water Solubility |

| Target Compound Data | < 0.1 mg/mL |

| Comparator Or Baseline | Soluble salts (e.g., hydrochloride) |

| Quantified Difference | Classified as 'water-insoluble' per USP definitions, versus soluble salts which dissolve readily. |

| Conditions | Standard aqueous solvent conditions. |

This property is the primary driver for its use in stable, taste-masked oral suspensions, making it the correct choice for pediatric or liquid dosage form development.

CNS Tolerability vs Racemic Cloperastine

In preclinical studies, the dextrorotatory and racemic (DL-cloperastine) forms induced sedative and stimulant effects of approximately 50% greater magnitude than pure Levocloperastine. Clinical reviews confirm that while drowsiness is reported with comparator agents like DL-cloperastine and codeine, there is no evidence of clinically significant central adverse events with Levocloperastine. This demonstrates a key safety and tolerability advantage derived from using the isolated levo-isomer.

| Evidence Dimension | Magnitude of CNS Stimulant/Sedative Effects |

| Target Compound Data | Baseline |

| Comparator Or Baseline | dextrocloperastine and DL-cloperastine (racemic) showed ~50% greater magnitude of effects. |

| Quantified Difference | ~50% reduction in CNS effects vs. racemic form. |

| Conditions | Preclinical tests of CNS function in rodents. |

For applications requiring an effective antitussive without the sedative effects that can limit patient compliance and daily activity, selecting the pure levo-isomer is critical.

Rapid Onset of Action vs Levodropropizine

In controlled clinical trials involving 150 adults, Levocloperastine demonstrated a significantly more rapid onset of action than the common substitute, levodropropizine. The probability of improvement in cough intensity was 96.7% for Levocloperastine versus 43.3% for levodropropizine (p < 0.0001). Similarly, the probability of improvement in cough frequency was 83.3% for Levocloperastine compared to 46.7% for levodropropizine (p = 0.0029). Significant reductions in cough frequency were seen at day 2 for Levocloperastine, while levodropropizine required 5 days to achieve significance.

| Evidence Dimension | Probability of Improvement in Cough Intensity |

| Target Compound Data | 96.7% |

| Comparator Or Baseline | Levodropropizine: 43.3% |

| Quantified Difference | 123% higher probability of improvement (p < 0.0001) |

| Conditions | Controlled clinical trials in 150 adults with cough. |

This provides a clear, clinically-validated performance advantage for applications where rapid symptom relief is a primary therapeutic and commercial goal.

Palatable Oral Suspensions for Pediatrics & Geriatrics

The inherent low water solubility (<0.1 mg/mL) of the fendizoate salt makes this compound the material of choice for developing taste-masked oral suspensions. This is particularly relevant for pediatric formulations where patient compliance is heavily dependent on palatability.

Non-Sedating Antitussive Therapies

Leveraging the evidence of a superior CNS tolerability profile compared to its racemic form, this compound is ideal for antitussive products where maintaining patient alertness is a key feature. This allows for formulations suitable for daytime use without the functional impairment associated with sedative cough suppressants.

Fast-Acting Cough Suppressants for Acute Conditions

The demonstrated rapid onset of action, showing significant improvement in cough symptoms within two days, positions Levocloperastine fendizoate as a preferred active pharmaceutical ingredient for products targeting acute cough where speed of relief is a competitive differentiator.

Application Fit Matrix

References

- [1] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." EP3644968A1, Google Patents, 2020.

- [2] Kato, T., et al. "Levocloperastine fendizoate suspension having enhanced dissolution and resuspendability." WO2019004953A1, Google Patents, 2019.

- [3] Aliprandi, P., et al. "Therapeutic Use of Levocloperastine as an Antitussive Agent." Medscape, 2002.

- [4] Aliprandi, P., et al. "Levocloperastine in the treatment of chronic nonproductive cough: comparative efficacy versus standard antitussive agents." Drugs under experimental and clinical research 28.2-3 (2002): 99-106.

- [5] Aliprandi, P., et al. "Therapeutic Use of Levocloperastine as an Antitussive Agent." Medscape, 2002.

Quantity

Wikipedia

Explore Compound Types